Cas no 94-24-6 (Tetracaine)

Tetracaine is a potent local anesthetic belonging to the ester class of amino compounds. It is widely used in medical and clinical settings for its rapid onset of action and prolonged duration of anesthetic effects compared to other similar agents. Tetracaine acts by blocking sodium channels in neuronal membranes, effectively inhibiting nerve impulse transmission. Its high lipid solubility allows for efficient penetration of mucous membranes, making it particularly suitable for topical, ophthalmic, and spinal anesthesia applications. The compound exhibits strong efficacy at low concentrations, reducing the risk of systemic toxicity when administered correctly. Tetracaine’s stability and predictable pharmacokinetics contribute to its reliability in controlled medical procedures.
Tetracaine structure
Tetracaine structure
Product Name:Tetracaine
CAS No:94-24-6
MF:C15H24N2O2
MW:264.363264083862
MDL:MFCD00053787
CID:34737
PubChem ID:160870977
Update Time:2025-09-16

Tetracaine Chemical and Physical Properties

Names and Identifiers

    • 2-(Dimethylamino)ethyl 4-(n-butylamino)benzoate
    • tetracaine usp
    • tetracaine free base
    • Tetracaine Base
    • amethocaine
    • Dimethylaminoethylnbutylaminobenzoate
    • Tetracaine
    • 2-(dimethylamino)ethyl 4-(butylamino)benzoate
    • TETRACAINE BASE CRYSTALLINE
    • Anetain
    • Cetacaine
    • Contralgin
    • Dicaine
    • dicaine base
    • Pontocain
    • Pontocaine
    • Tetracaina
    • Tetracainum
    • Tetrakain
    • Uromucaesthin
    • 4-(Butylamino)benzoic Acid 2-(Dimethylamino)ethyl Ester
    • Tetracacine
    • Laudocaine
    • Metraspray
    • Meethobalm
    • Mucaesthin
    • Rexocaine
    • Medicaine
    • Intercain
    • Niphanoid
    • Fissucain
    • Dicain
    • Dikain
    • Medihaler-Tetracaine
    • 2-(Dimethylamino)ethyl p-(butylamino)benzoate
    • p-Butylaminobenzoyl-2-dimethylaminoethanol
    • Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester
    • Tetrakain [Czech]
    • Tetracainum [INN-Latin]
    • Tetracaina [INN-Sp
    • Dlcalne
    • Benzoic acid, p-(butylamino)-, 2-(dimethylamino)ethyl ester (8CI)
    • 2-Dimethylaminoethyl p-butylaminobenzoate
    • Ametop
    • Butylocaine
    • MeSH ID: D013748
    • β-Dimethylaminoethyl p-butylaminobenzoate
    • β-Dimethylaminoethyl p-N-butylaminobenzoate
    • Diaethylaminoaethanol ester der p-butylaminobenzoesaeure
    • Tetracaine (USP:INN:BAN)
    • CAS-136-47-0
    • SDCCGSBI-0051178.P005
    • AB00053549_13
    • D00551
    • Tetracaine, >=98% (TLC)
    • NCGC00016049-04
    • BDBM50017659
    • KBioSS_001512
    • BRD-K45071273-003-05-8
    • InChI=1/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H
    • Diathylaminoathanol ester der p-butylaminobenzosaure
    • BSPBio_000382
    • Q419608
    • Prestwick1_000571
    • 4-14-00-01172 (Beilstein Handbook Reference)
    • TETRACAINE [USP-RS]
    • NCGC00162367-01
    • FranklyNumb 3
    • p-(butylamino)benzoic acid beta-(dimethylamino)ethyl ester
    • Tetracaine cream
    • Spectrum_001032
    • MFCD00053787
    • DTXCID9023883
    • aniline, N-butyl-4-(2-dimethylaminoethoxycarbonyl)-
    • AB00053549_12
    • D04AB06
    • Pantocaine (Salt/Mix)
    • Diaethylaminoaethanol ester der p-butylaminobenzoesaeure [German]
    • TETRACAINE (EP MONOGRAPH)
    • CHEBI:9468
    • TETRACAINE [EP MONOGRAPH]
    • Epitope ID:174843
    • Prestwick2_000571
    • AKOS015889234
    • BCP0726000001
    • BPBio1_000422
    • 2-Dimethylaminoethylester kyseliny p-butylaminobenzoove [Czech]
    • TETRACAINE [MART.]
    • Tetracaine (USP/INN)
    • NINDS_000607
    • Numfast Tetracaine Green
    • TETRACAINE (MART.)
    • Tetracaine Powder Tetracaina
    • DA-78348
    • SYNERA COMPONENT TETRACAINE
    • TE4
    • KBioGR_000781
    • SCHEMBL34714
    • SPBio_002601
    • C07526
    • 2-(Dimethylamino)ethyl 4-(butylamino)benzoate #
    • Amethocaine (TN)
    • TETRACAINE [INN]
    • TETRACAINE [VANDF]
    • EINECS 202-316-6
    • KBio3_001444
    • HY-A0079
    • Q-201805
    • BRD-K45071273-003-15-7
    • Tetracainum (INN-Latin)
    • Prestwick0_000571
    • Burn Solution Cream
    • TETRACAINE (USP MONOGRAPH)
    • EN300-6748839
    • 100311-22-6
    • Lopac0_001211
    • 2-Dimethylaminoethylester kyseliny p-butylaminobenzoove
    • STL483844
    • ALBB-025902
    • TETRACAINE [USP MONOGRAPH]
    • TETRACAINE COMPONENT OF SYNERA
    • CCG-205285
    • Tetracaine, meets USP testing specifications
    • Spectrum2_001328
    • BENZOIC ACID,4-BUTYLAMINO,2-DIMETHYLAMINOETHYL ESTER PANTOCAIN BASE
    • C05AD02
    • Dimethylaminoethyl p-butyl-aminobenzoate
    • NS00008930
    • AC-3480
    • AS-81743
    • TETRACAINE [WHO-DD]
    • Landocaine
    • DTXSID1043883
    • BSPBio_001944
    • Spectrum3_000562
    • BLT 3
    • Amethocaine HCl
    • p-(Butylamino)benzoic acid, 2-(dimethylamino)ethyl ester
    • BRN 2216051
    • IDI1_000607
    • Prestwick3_000571
    • S01HA03
    • BCP04777
    • .beta.-Dimethylaminoethyl p-butylaminobenzoate
    • Tetracaine, United States Pharmacopeia (USP) Reference Standard
    • TETRACAINE [GREEN BOOK]
    • BRD-K45071273-003-25-6
    • BCPP000048
    • BRD-K45071273-003-24-9
    • Tetracaina [INN-Spanish]
    • NCGC00016049-14
    • KBio2_006648
    • Tetracaina (INN-Spanish)
    • KBio2_001512
    • Spectrum5_001072
    • AB00053549
    • CHEMBL698
    • NCGC00016049-02
    • KBio1_000607
    • T2789
    • NCGC00016049-01
    • SY066710
    • SBI-0051178.P004
    • KBio2_004080
    • Spectrum4_000351
    • SPBio_001455
    • DivK1c_000607
    • 0619F35CGV
    • Tetracain
    • TETRACAINE [ORANGE BOOK]
    • AB00053549-11
    • Tetracaine [USP:INN:BAN]
    • BENZOIC ACID, p-(BUTYLAMINO)-, 2-(DIMETHYLAMINO)ETHYL ESTER
    • UNII-0619F35CGV
    • DB09085
    • Lopac-T-7508
    • benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester ,hydrochloride
    • NCGC00016049-03
    • N01BA03
    • 94-24-6
    • TETRACAINE (USP-RS)
    • MDL: MFCD00053787
    • Inchi: 1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3
    • InChI Key: GKCBAIGFKIBETG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(NCCCC)=CC=1)OCCN(C)C

Computed Properties

  • Exact Mass: 264.18400
  • Monoisotopic Mass: 264.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0200 (rough estimate)
  • Melting Point: 41.0 to 45.0 deg-C
  • Boiling Point: 389.4℃ at 760 mmHg
  • Flash Point: 189.3±23.7 °C
  • Refractive Index: 1.5800 (estimate)
  • PSA: 41.57000
  • LogP: 2.69000
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Tetracaine Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:UN 2811
  • Hazard Category Code: R22;R40;R42/43
  • Safety Instruction: S22-S36/37
  • RTECS:DG4725000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:0-10°C
  • Risk Phrases:R22; R40; R42/43

Tetracaine Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Tetracaine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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T162325-100g
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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Tetracaine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  2 h, 60 °C
Reference
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; Shlapakov, Nikita; Karl, Tobias A.; Dueker, Jonas; Nikitin, Maksim ; et al, Nature (London, 2023, 619(7968), 87-93

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  8 h, 130 °C
Reference
Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes
Xiong, Wan-Jin; Li, Lei; Li, Jiang-Tao; Zhang, Shi-Qiang; Tang, Jun-Lei; et al, Tetrahedron Letters, 2023, 127,

Production Method 3

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dimethyl sulfoxide ;  80 °C
Reference
Visible Light-Mediated (Hetero)aryl Amination Using Ni(II) Salts and Photoredox Catalysis in Flow: A Synthesis of Tetracaine
Park, Boyoung Y. ; Pirnot, Michael T.; Buchwald, Stephen L., Journal of Organic Chemistry, 2020, 85(5), 3234-3244

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene
Reference
A process for preparing tetracaine
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Phosphetane, 1,2,2,4-tetramethyl-, 1-oxide Solvents: Cyclopentyl methyl ether ;  48 h, 120 °C
Reference
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts
Li, Gen ; Kanda, Yuzuru ; Hong, Seung Youn; Radosevich, Alexander T., Journal of the American Chemical Society, 2022, 144(18), 8242-8248

Production Method 6

Reaction Conditions
Reference
Effect of Noxyflex (noxythiolin) on the behavior of animals which have been infected intraperitoneally with suspensions of faeces
Haler, David, Internationale Zeitschrift fuer Klinische Pharmakologie, 1974, 9(2), 160-4

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 135 °C; 16 h, 135 °C
Reference
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 135 °C; 16 h, 135 °C
Reference
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C
Reference
Process for preparation of tetracaine hydrochloride
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 140 °C; 5 h, 130 - 140 °C
Reference
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 0.1 MPa, 70 °C
1.2 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Toluene ;  8 h, reflux
Reference
Process for preparation of tetracaine
, China, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Reference
Photocatalytic C-N cross-coupling mediated by heterogeneous nickel-coordinated carbon nitride
Zhu, Qi; Zhao, En; Shen, Yajing; Chen, Zupeng; Fang, Weiwei, Organic & Biomolecular Chemistry, 2023, 21(20), 4276-4281

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Toluene ;  rt → 120 °C; 3 h, 120 °C
Reference
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Xylene ;  reflux
Reference
Method for preparation of tetracaine hydrochloride
, China, , ,

Production Method 15

Reaction Conditions
Reference
Process for purification of 4-(butylamino)-benzoic acid 2-(dimethylamino)ethyl ester hydrochloride
, China, , ,

Production Method 16

Reaction Conditions
Reference
Co-crystals of calixarenes and biologically active molecules
, France, , ,

Production Method 17

Reaction Conditions
Reference
The effect of verapamil, lanthanum and local anesthetics on serotonin release from rabbit platelets
Zilberman, Yael; Gutman, Yehuda; Koren, Ruth, Biochimica et Biophysica Acta, 1982, 691(1), 106-14

Tetracaine Raw materials

Tetracaine Preparation Products

Tetracaine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-24-6)Tetracaine
Order Number:LE1347
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-24-6)Tetracaine
Order Number:sfd23045
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com

Tetracaine Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Tetracaine

Tetracaine: A Comprehensive Overview

Tetracaine, also known by its CAS number 94-24-6, is a well-known compound in the field of pharmacology and medicine. It is primarily recognized as a local anesthetic, widely used in various medical applications due to its ability to effectively block nerve impulses and provide temporary relief from pain. This compound has been extensively studied and utilized in clinical settings, making it a significant topic of interest for researchers and practitioners alike.

The chemical structure of Tetracaine plays a crucial role in its pharmacological activity. It belongs to the class of benzocaine derivatives, which are characterized by their ability to inhibit the transmission of nerve signals. Recent studies have highlighted the importance of understanding the molecular mechanisms underlying Tetracaine's action, particularly its interaction with sodium channels. These findings have provided valuable insights into optimizing its use and minimizing potential side effects.

In terms of clinical applications, Tetracaine is commonly employed in ophthalmology, otolaryngology, and dermatology. Its ability to provide rapid onset of anesthesia makes it particularly suitable for procedures requiring precise control over sensory input. For instance, in ophthalmic surgery, Tetracaine eye drops are frequently used to anesthetize the cornea, ensuring patient comfort during examinations and minor surgical interventions.

Recent advancements in research have focused on enhancing the delivery mechanisms of Tetracaine to improve its efficacy and reduce systemic absorption. One promising approach involves the use of nanotechnology-based delivery systems, such as lipid nanoparticles or hydrogels. These innovations aim to prolong the duration of anesthetic effects while minimizing adverse reactions, thereby expanding the scope of Tetracaine's applications.

The safety profile of Tetracaine has also been a subject of extensive investigation. While it is generally well-tolerated when used appropriately, potential risks such as allergic reactions or toxicity must be carefully managed. Emerging studies emphasize the importance of individualized dosing regimens based on patient-specific factors, including age, weight, and medical history.

In conclusion, Tetracaine remains a cornerstone in local anesthesia due to its proven efficacy and versatility across multiple medical disciplines. As research continues to uncover new insights into its mechanisms and applications, Tetracaine is poised to remain a critical component of modern healthcare practices.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-24-6)Tetracaine
LE1347
Purity:99%
Quantity:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94-24-6)Tetracaine
sfd23045
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email